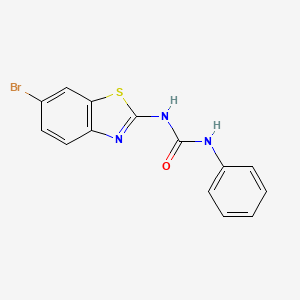

1-(6-Bromo-1,3-benzothiazol-2-yl)-3-phenylurea

Beschreibung

Eigenschaften

IUPAC Name |

1-(6-bromo-1,3-benzothiazol-2-yl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3OS/c15-9-6-7-11-12(8-9)20-14(17-11)18-13(19)16-10-4-2-1-3-5-10/h1-8H,(H2,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODEVADLDRBGYGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=NC3=C(S2)C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(6-Bromo-1,3-benzothiazol-2-yl)-3-phenylurea typically involves the reaction of 6-bromo-2-aminobenzothiazole with phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions . The reaction mechanism involves the nucleophilic attack of the amino group on the isocyanate, leading to the formation of the urea linkage.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

1-(6-Bromo-1,3-benzothiazol-2-yl)-3-phenylurea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including 1-(6-Bromo-1,3-benzothiazol-2-yl)-3-phenylurea, exhibit significant antimicrobial properties. A study demonstrated that compounds with a benzothiazole moiety showed promising antibacterial activity against various pathogens when tested in vitro. The compound's structure allows it to interact effectively with bacterial membranes, potentially disrupting their integrity and function .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have reported that similar benzothiazole derivatives can inhibit the proliferation of cancer cell lines. For instance, specific urea derivatives have shown selective cytotoxicity against tumorigenic cell lines while sparing normal cells. This selectivity is crucial for developing safer cancer therapeutics . The mechanism often involves the inhibition of key cellular pathways that regulate cell growth and survival.

Anti-Tuberculosis Activity

Recent research has focused on the anti-tuberculosis (TB) properties of related compounds. The structure-activity relationship (SAR) studies suggest that modifications to the urea and benzothiazole components can enhance activity against Mycobacterium tuberculosis. Compounds designed with similar frameworks have demonstrated effectiveness in inhibiting the MmpL3 transporter, which is essential for mycolic acid transport in TB bacteria . This highlights the potential of this compound as a lead compound for further development in anti-TB therapies.

Plant Growth Regulators

The cytokinin-like activity of certain benzothiazole derivatives has been explored for their potential use as plant growth regulators. These compounds can influence chlorophyll synthesis and other vital processes in plants, which can be beneficial in agricultural practices aimed at enhancing crop yields . The ability to modulate plant growth responses makes them candidates for developing new agrochemicals.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 1-(6-Bromo-1,3-benzothiazol-2-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects at the 6-Position of Benzothiazole

Table 1: Key Compounds with Variations at the 6-Position

Key Observations:

- Electron-Withdrawing vs. These differences influence binding to targets like 17β-HSD10 or voltage-gated ion channels in anticonvulsant activity .

- Steric Effects : Bromine’s larger atomic radius compared to F or CH3 may hinder interactions in compact binding pockets but enhance stability against metabolic degradation.

- Thiourea vs. Urea : The thiourea derivative () replaces the urea oxygen with sulfur, altering hydrogen-bonding capacity and lipophilicity, which may affect membrane permeability and target engagement .

Functional Group Modifications

Carbamate Derivatives () :

- Compounds like 3b and 3d (6-fluoro-benzothiazolyl carbamates) exhibit pseudo-irreversible inhibition of acetylcholinesterase (AChE) with IC50 values up to tenfold lower than rivastigmine. The carbamate group enables covalent binding to AChE, a mechanism distinct from urea derivatives .

Pyrazolone Hybrids () :

- The 6-bromo-benzothiazole moiety in pyrazolone derivatives demonstrates cytotoxic activity, suggesting bromine’s role in enhancing DNA intercalation or topoisomerase inhibition. However, the urea group in the target compound may redirect activity toward non-cytotoxic targets like enzymes .

Pharmacological Profiles

- Anticonvulsant Activity : Fluorine and methyl substitutions at the 6-position (e.g., 5f, 5n) show 100% protection in maximal electroshock (MES) models, while bromine’s efficacy remains untested. The unsubstituted phenyl ring in the target compound contrasts with optimized analogs bearing 3-OCH3 or 4-OH groups on the distal phenyl ring, which enhance activity .

- Enzyme Inhibition : Frentizole (6-OCH3) and related benzothiazolyl ureas inhibit 17β-HSD10 at low micromolar concentrations, highlighting the scaffold’s adaptability. Bromine’s impact on this target is unexplored but warrants investigation .

Biologische Aktivität

1-(6-Bromo-1,3-benzothiazol-2-yl)-3-phenylurea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 6-bromo-1,3-benzothiazole with phenyl isocyanate. The process can be optimized using various solvents and reagents to enhance yield and purity. For instance, reactions conducted in DMF (N,N-Dimethylformamide) with triethylamine as a base have shown promising results in terms of efficiency and yield .

Antimicrobial Properties

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . The compound showed broad-spectrum activity against Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against leukemia cell lines. Studies have shown that it can inhibit cell proliferation and induce apoptosis in specific cancer cell lines such as MV4-11. The mechanism involves the inhibition of FLT3 phosphorylation, a critical pathway in acute myeloid leukemia (AML) . In vivo studies further demonstrated complete tumor regression in xenograft models at doses of 60 mg/kg/day without significant toxicity .

Cytokinin-like Activity

Interestingly, some studies have reported that related compounds exhibit cytokinin-like activity, which can enhance chlorophyll synthesis and promote plant growth. However, this compound did not show this property effectively, suggesting that structural modifications significantly influence biological activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the bromine atom on the benzothiazole ring enhances lipophilicity and potentially increases binding affinity to biological targets. Comparative studies with other urea derivatives indicate that variations in substituents can lead to significant differences in potency and selectivity .

Case Studies

Several case studies highlight the compound's efficacy:

- Antimicrobial Efficacy : A study tested various benzothiazole derivatives against multi-drug resistant strains of bacteria. The results indicated that this compound had a notable effect on inhibiting bacterial growth compared to traditional antibiotics .

- Anticancer Activity : In a xenograft model for leukemia, treatment with the compound resulted in complete tumor regression without adverse effects on body weight or general health of the subjects. This suggests a favorable therapeutic window for potential clinical applications .

Q & A

Q. What are the recommended synthetic routes for 1-(6-Bromo-1,3-benzothiazol-2-yl)-3-phenylurea, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via condensation reactions involving 6-bromo-1,3-benzothiazol-2-amine derivatives and phenyl isocyanate. For example:

- Hydrazine-based synthesis : React 1-(6-bromo-1,3-benzothiazol-2-yl)hydrazine with phenyl isocyanate in glyme or ethanol under reflux. Monitor exothermic reactions and purify via column chromatography using hexane/ethanol mixtures .

- Vilsmeier-Haack reagent : For analogs, the Vilsmeier-Haack reagent (DMF/POCl₃) has been used to introduce aldehyde groups to benzothiazole derivatives, followed by neutralization with NaHCO₃ and crystallization .

Q. Key Optimization Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–65°C (exothermic control) |

| Solvent | Glyme, ethanol, or DMF |

| Purification | Column chromatography |

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

Methodological Answer:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Asymmetric units may require analysis of dihedral angles (e.g., 6.5–34.0° between benzothiazole and phenyl rings) and π–π interactions .

- NMR spectroscopy : In DMSO-d₆, expect signals for NH groups (δ ~6.42 ppm), aromatic protons (δ ~7.0–8.5 ppm), and benzothiazole-specific peaks .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₄H₁₀BrN₃OS; theoretical ~356.2 g/mol).

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Methodological Answer:

- Cytotoxicity : Test against cancer cell lines (e.g., MTT assay) with IC₅₀ calculations. Derivatives with similar structures show activity via β1-adrenergic receptor antagonism .

- Antioxidant activity : Use DPPH radical scavenging assays. Pyrazolone analogs with bromobenzothiazole groups exhibit EC₅₀ values comparable to ascorbic acid .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance its bioactivity?

Methodological Answer:

- Substituent modification : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl ring to enhance receptor binding. Compare with analogs like 1-(6-methoxybenzothiazol-2-yl)-3-phenylurea .

- Hydrazone derivatives : Synthesize hydrazinylidene analogs (e.g., 5-amino-4-[2-(6-bromo-1,3-benzothiazol-2-yl)hydrazinylidene]pyrazol-3-one) to assess improved antioxidant/cytotoxic profiles .

Q. SAR Design Table :

| Modification Site | Functional Group | Observed Effect |

|---|---|---|

| Benzothiazole (6-position) | Br → F or CH₃ | Alters metabolic stability |

| Phenyl ring | Electron-withdrawing groups | Increases receptor affinity |

Q. What challenges arise in resolving crystallographic data contradictions for this compound?

Methodological Answer:

- Twinned crystals : Use SHELXD for structure solution and SHELXL for refinement. Validate with R-factor analysis (target R < 0.05) and check for weak π–π interactions (centroid distances ~3.7 Å) .

- Disorder modeling : For asymmetric units with multiple conformers, apply restraints using ISOR and DELU commands in SHELX .

Q. Example Validation Metrics :

| Metric | Acceptable Range |

|---|---|

| R-factor (R₁) | < 0.05 |

| C—H···π interactions | < 4.0 Å |

Q. How can conflicting bioactivity data (e.g., varying IC₅₀ values) be systematically addressed?

Methodological Answer:

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time. Compare with positive controls (e.g., Edaravone for antioxidant assays) .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with targets like β1-adrenergic receptors or P2X purinoceptors .

Q. What strategies are recommended for scaling up synthesis without compromising purity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.